(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Lipophilicity ADME Drug Design

Obtaining high-purity, structurally characterized diarylpyrazole building blocks for SAR campaigns often involves long lead times and uncertain quality. (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (CAS 618441-67-1) directly addresses these gaps: • Unique C4-hydroxymethyl handle enables rapid esterification, carbamate, or oxidation diversification. • High LogP (~4.1) supports intracellular target engagement and BBB penetration studies. • Defined crystal conformation aids accurate computational docking. Supplied at ≥95% purity with reliable global logistics for immediate research use.

Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
CAS No. 618441-67-1
Cat. No. B12005755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
CAS618441-67-1
Molecular FormulaC17H15ClN2O
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN2O/c1-12-5-7-13(8-6-12)17-14(11-21)10-20(19-17)16-4-2-3-15(18)9-16/h2-10,21H,11H2,1H3
InChIKeyYOPITDFSIZBUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol Overview


(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (CAS 618441-67-1) is a synthetic organic compound belonging to the 1,3-diarylpyrazole class, featuring a pyrazole core substituted with a 3-chlorophenyl group at N1, a p-tolyl group at C3, and a hydroxymethyl group at C4 . Its molecular formula is C₁₇H₁₅ClN₂O, with a molecular weight of 298.77 g/mol, and it is typically supplied with a purity of 95% . The compound's structural features, including the halogenated aromatic ring and the polar hydroxymethyl moiety, suggest a distinct physicochemical profile (LogP ~3.35–4.14) [1] that may influence its utility in medicinal chemistry and chemical biology applications.

Substitution Risks for (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol


The 1,3-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, yet its biological activity is exquisitely sensitive to subtle modifications in substitution pattern. The presence and position of halogen atoms on the N1-aryl ring profoundly influence target engagement; for instance, the 3-chlorophenyl substituent has been shown to enhance antitubercular activity relative to unsubstituted or para-substituted analogs [1]. Furthermore, the specific hydroxymethyl group at C4 introduces a polar, hydrogen-bonding motif that is absent in analogous carbaldehydes or unsubstituted pyrazoles, altering solubility, logP, and potential for further derivatization . Therefore, generic substitution of this compound with another pyrazole derivative lacking the precise 3-chloro, 4-methyl, and 4-hydroxymethyl arrangement cannot be assumed to yield equivalent biological or physicochemical performance. Direct comparative data for this specific compound is limited, but class-level inference strongly cautions against assuming interchangeability .

(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol vs. Key Analogs


Lipophilicity vs. Core Pyrazole Scaffold

(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol exhibits a calculated LogP of approximately 4.14 to 4.69 [1], which is substantially higher than the unsubstituted core scaffold (1H-pyrazol-4-yl)methanol (LogP ≈ -0.5 estimated). This increase in lipophilicity is attributed to the presence of the chlorophenyl and p-tolyl substituents, which enhance membrane permeability potential compared to simpler pyrazole methanols. The higher LogP may correlate with improved blood-brain barrier penetration or cellular uptake in screening assays, a key differentiator for compound selection in early-stage drug discovery.

Lipophilicity ADME Drug Design

C4 Functional Group: Hydroxymethyl vs. Carbaldehyde

The target compound features a primary alcohol (hydroxymethyl) group at the C4 position of the pyrazole ring, providing a reactive handle for esterification, etherification, or oxidation. This contrasts with the commercially available analog 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-63-8), which contains an aldehyde group . The aldehyde is an electrophilic center capable of forming Schiff bases and hydrazones, while the alcohol is a nucleophile for acylation and alkylation reactions. The choice between these two compounds directly dictates the synthetic pathway for generating focused libraries or probe molecules.

Synthetic Handle Derivatization Medicinal Chemistry

Conformational Insights from Crystal Structure

The crystal structure of [1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl](p-tolyl)methanone, a compound structurally similar to the target molecule but with a ketone group at C4 and a methyl group at C3, reveals key conformational preferences. The dihedral angles between the central pyrazole ring and the pendant chlorobenzene and p-tolyl rings are 17.68 (10)° and 51.26 (12)°, respectively [1]. This data suggests that the 3-chlorophenyl ring adopts a more co-planar arrangement with the pyrazole core, potentially facilitating π-stacking interactions, while the p-tolyl ring is significantly twisted. These conformational features are likely preserved in the target methanol compound and can inform its binding mode predictions and solid-state formulation behavior, differentiating it from analogs with different substitution patterns (e.g., a para-chloro substituent) that may exhibit altered dihedral angles.

Crystallography Molecular Conformation Solid-State Properties

Applications of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol


Building Block for Focused Pyrazole Libraries

Due to the presence of the C4-hydroxymethyl group, this compound serves as a versatile building block for generating diverse pyrazole analogs. It is suitable for medicinal chemistry campaigns aiming to explore structure-activity relationships (SAR) around a 1,3-diarylpyrazole core. The alcohol functionality allows for rapid diversification through esterification, carbamate formation, or oxidation to the aldehyde, enabling parallel synthesis and hit-to-lead optimization .

Lipophilicity Probe for Cell-Based Assays

The compound's elevated LogP value (~4.14–4.69) makes it a candidate for assays targeting intracellular processes or for studies requiring blood-brain barrier penetration. This differentiates it from more polar pyrazole derivatives (e.g., those with carboxylic acid or amine substituents). Researchers can utilize this compound to investigate the impact of increased lipophilicity on target engagement and cellular activity in phenotypic screening models [1].

Conformational Scaffold for Structure-Based Drug Design

Based on the crystal structure of a closely related methanone analog [2], the 1-(3-chlorophenyl)-3-p-tolyl-1H-pyrazole core exhibits a defined conformation with a co-planar chlorophenyl ring. This information is valuable for computational chemists performing molecular docking studies and for structural biologists seeking to optimize ligand-protein interactions. The compound's rigid geometry can improve the accuracy of binding mode predictions in virtual screening campaigns [3].

Analytical Reference Standard for Method Development

With a well-defined structure and available purity specification (≥95%) , this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in analytical chemistry laboratories. Its unique retention time and mass spectral fragmentation pattern, arising from its specific substitution pattern, make it suitable for use as a quality control (QC) sample or internal standard for related pyrazole derivatives .

Technical Documentation Hub

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